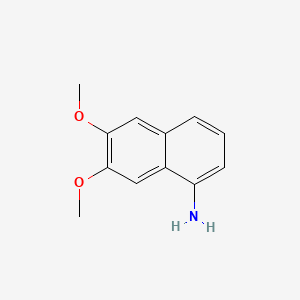
6,7-Dimethoxy-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxynaphthalen-1-amine is an organic compound with the molecular formula C12H13NO2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an amine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxynaphthalen-1-amine typically involves the reaction of 6,7-dimethoxynaphthalene with an amine source. One common method includes the use of 6,7-dimethoxynaphthalen-1-amine chloride, which is dissolved in pyridine and reacted with a substituted sulfonyl chloride under ice bath conditions. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for 6,7-dimethoxynaphthalen-1-amine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxynaphthalen-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Pyridine is commonly used as a solvent in substitution reactions involving 6,7-dimethoxynaphthalen-1-amine.
Major Products Formed
Scientific Research Applications
6,7-Dimethoxynaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel inhibitors of angiogenesis and tumor growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of biomolecule-ligand complexes and free energy calculations.
Mechanism of Action
The mechanism of action of 6,7-dimethoxynaphthalen-1-amine, particularly its derivatives, involves the inhibition of angiogenesis and tumor growth. The planar structure of the naphthalene ring allows it to interact with the ATP binding site of protein kinases, thereby inhibiting their activity. This leads to the suppression of angiogenesis and the proliferation of tumor cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-naphthylamine: Similar in structure but may have different functional groups at other positions.
N-(6,7-Dimethoxynaphthalen-yl)sulfamide: A derivative used as an angiogenesis inhibitor.
Uniqueness
6,7-Dimethoxynaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
52401-42-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,7-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h3-7H,13H2,1-2H3 |
InChI Key |
XWSTYNKWYKLHFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=C2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















